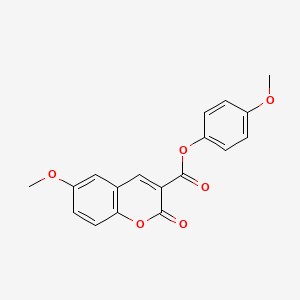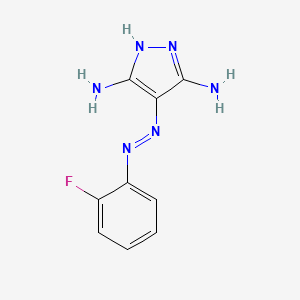![molecular formula C27H22N2O4 B5558979 2-[6-(2,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5558979.png)
2-[6-(2,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex compounds similar to the one often involves multi-step reactions, starting with simpler molecules. For example, Asiri and Khan (2011) describe the synthesis of a related compound through the reaction of specific aldehydes and diones in the presence of a catalyst, indicating a potential pathway for synthesizing the target compound through similar methodologies (Asiri & Khan, 2011).
Molecular Structure Analysis
The molecular structure of compounds like the one is often elucidated using techniques such as NMR, IR, and X-ray crystallography. For instance, the study by Sun et al. (2012) on a related compound revealed its molecular conformation and interactions through X-ray analysis, suggesting that similar approaches could be used to understand the molecular structure of the target compound (Sun et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving such compounds often include transformations, such as cyclization, alkylation, and condensation. For example, Csányi et al. (2002) discuss regioselective alkylation and ring-opening reactions of a structurally related compound, highlighting the type of chemical behavior that might be expected from the compound (Csányi et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and photoluminescence, of complex organic compounds, are crucial for their application and handling. Beyerlein and Tieke (2000) provide insights into the photoluminescent properties of related conjugated polymers, which could offer parallels to the photophysical characteristics of the target compound (Beyerlein & Tieke, 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for undergoing particular types of reactions, are essential for understanding a compound's utility and safety. Studies like the one by Al-Sheikh et al. (2009), which explores the reactions of a related compound with various reagents, provide valuable information on how the compound might behave under different chemical conditions (Al-Sheikh et al., 2009).
Applications De Recherche Scientifique
Photoluminescent Materials Research
Research on photoluminescent conjugated polymers has shown significant interest in the development of new materials for electronic applications. A study by Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units in the main chain, highlighting their potential in photoluminescent and electronic applications due to good solubility, processability, and photochemical stability (Beyerlein & Tieke, 2000).
Organic Synthesis and Chemical Reactivity
Innovations in organic synthesis have been demonstrated through various methodologies, including the oxidative decarboxylation-Friedel—Crafts reaction of acyclic α-amino acid derivatives, showcasing the synthesis of complex molecules for potential pharmaceutical applications (Fan, Li, & Wang, 2009). This research indicates a broader interest in developing novel synthetic routes for complex organic molecules, which could be applicable to the synthesis and functionalization of the specified compound.
Supramolecular and Structural Chemistry
Supramolecular structures of related compounds provide insights into the potential applications of the requested molecule in materials science. For instance, studies on the crystal and molecular structures of specific dioxane-dione derivatives have contributed to understanding the intermolecular interactions that govern the assembly of complex molecular architectures, which could be relevant for designing materials with specific optical or electronic properties (Low et al., 2002).
Propriétés
IUPAC Name |
2-[3-(2,4-dimethoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c1-32-17-12-13-20(23(14-17)33-2)25-21(16-8-4-3-5-9-16)15-22(28-29-25)24-26(30)18-10-6-7-11-19(18)27(24)31/h3-15,21,24-25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPNNQAGXROZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C(C=C(N=N2)C3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,4-Dimethoxyphenyl)-4-phenyl-3,4-dihydropyridazin-6-yl]indene-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-9H-fluoren-9-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558930.png)

![N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5558940.png)
![N-[trans-4-isopropyl-1-(methylsulfonyl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5558945.png)

![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)
![1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5558960.png)


![2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5558993.png)